molecular formula C20H20N2O B316132 N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine

N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine

Cat. No.: B316132
M. Wt: 304.4 g/mol
InChI Key: NIAXBZLCBZKKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a pyridin-3-ylmethyl group through a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine typically involves a multi-step process. One common method starts with the preparation of the benzyloxyphenyl intermediate, which is then coupled with a pyridin-3-ylmethylamine derivative. The key steps include:

    Formation of Benzyloxyphenyl Intermediate: This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The benzyloxyphenyl intermediate is then reacted with pyridin-3-ylmethylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of nitro groups results in amines.

Scientific Research Applications

N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine involves its interaction with specific molecular targets. The benzyloxy and pyridinyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(benzyloxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine: Similar structure but with the pyridinyl group at the 4-position.

    1-[2-(benzyloxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine: Similar structure but with the pyridinyl group at the 2-position.

Uniqueness

The unique positioning of the pyridin-3-ylmethyl group in N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine allows for distinct interactions with molecular targets, potentially leading to different biological activities compared to its analogs.

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

N-[(2-phenylmethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C20H20N2O/c1-2-7-17(8-3-1)16-23-20-11-5-4-10-19(20)15-22-14-18-9-6-12-21-13-18/h1-13,22H,14-16H2

InChI Key

NIAXBZLCBZKKRR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CNCC3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CNCC3=CN=CC=C3

Origin of Product

United States

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